

Chlorthal-dimethyl-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chlorthal-dimethyl-d6

Cat. No.: B12396619

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CAS Number: 350818-66-5

This technical guide provides an in-depth overview of **Chlorthal-dimethyl-d6**, a deuterated analog of the herbicide Chlorthal-dimethyl. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative analytical methods. This document covers the compound's chemical properties, synthesis, analytical applications, and the mechanism of action of its non-deuterated counterpart.

Core Compound Data

Chlorthal-dimethyl-d6 is primarily used as an internal standard in analytical chemistry for the precise quantification of Chlorthal-dimethyl in various matrices.^[1] The incorporation of six deuterium atoms provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte by mass spectrometry, without significantly altering its chemical and physical properties.

Property	Value	Reference
CAS Number	350818-66-5	N/A
Chemical Formula	C ₁₀ D ₆ Cl ₄ O ₄	[1]
Molecular Weight	338.00 g/mol	[1]
Synonyms	Dimethyl tetrachloroterephthalate-d6	[1]
Unlabeled CAS No.	1861-32-1	[2][3]

Synthesis

A specific, detailed experimental protocol for the synthesis of **Chlorthal-dimethyl-d6** is not readily available in the public domain. However, the synthesis of the unlabeled Chlorthal-dimethyl is well-documented and involves the esterification of tetrachloroterephthalic acid with methanol.[4][5] It is presumed that **Chlorthal-dimethyl-d6** can be synthesized by substituting deuterated methanol (Methanol-d₄, CD₃OD) in this reaction.

A general, representative protocol for this synthesis is as follows:

Reaction: Esterification of Tetrachloroterephthalic Acid with Deuterated Methanol.

Reactants:

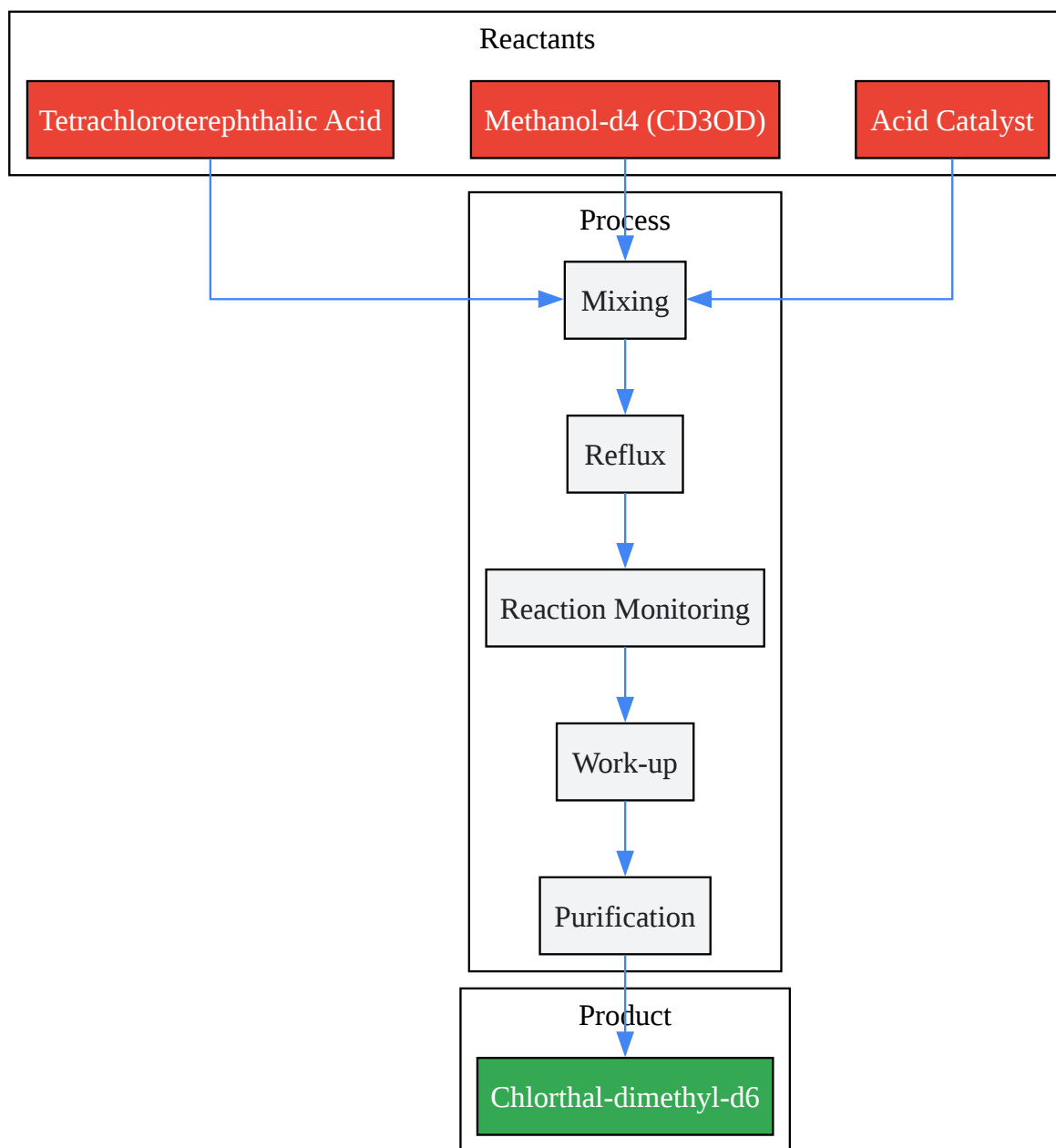
- Tetrachloroterephthalic acid
- Methanol-d₄ (CD₃OD)
- Acid catalyst (e.g., sulfuric acid)

Procedure:

- Tetrachloroterephthalic acid is suspended in an excess of Methanol-d₄.
- A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.
- The reaction mixture is heated under reflux for several hours.

- The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS).
- Upon completion, the reaction mixture is cooled, and the product, **Chlorthal-dimethyl-d6**, is isolated. This may involve precipitation by the addition of water, followed by filtration.
- The crude product is then purified, typically by recrystallization from a suitable solvent, to achieve high chemical and isotopic purity.

Logical Workflow for Synthesis:



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A generalized workflow for the synthesis of **Chlorthal-dimethyl-d6**.

Analytical Applications and Experimental Protocols

Chlorthal-dimethyl-d6 is an ideal internal standard for the quantification of Chlorthal-dimethyl in environmental and biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] While specific, detailed protocols for the use of **Chlorthal-dimethyl-d6** are not publicly available, the following sections provide representative methodologies for pesticide analysis using these techniques with a deuterated internal standard.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Application: Quantification of Chlorthal-dimethyl in soil samples.

Experimental Protocol:

- Sample Preparation (QuEChERS Method):
 - Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
 - Add 10 mL of water and vortex for 1 minute.
 - Spike the sample with a known amount of **Chlorthal-dimethyl-d6** solution in acetonitrile.
 - Add 10 mL of acetonitrile and shake vigorously for 1 minute.
 - Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.
 - Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a microcentrifuge tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
 - Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
 - The supernatant is ready for GC-MS/MS analysis.
- GC-MS/MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.
- Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
- Inlet: Splitless, 280 °C.
- Oven Program: Initial temperature 70 °C, hold for 2 min, ramp to 150 °C at 25 °C/min, then to 280 °C at 5 °C/min, hold for 10 min.
- Carrier Gas: Helium, constant flow of 1.2 mL/min.
- Ion Source: Electron Ionization (EI), 70 eV, 230 °C.
- Quadrupole Temperature: 150 °C.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data (Representative):

Parameter	Typical Value
Linearity (r^2)	> 0.995
Recovery	85-110%
Precision (RSD)	< 15%
Limit of Quantification (LOQ)	1-10 µg/kg

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application: Quantification of Chlorthal-dimethyl in water samples.

Experimental Protocol:

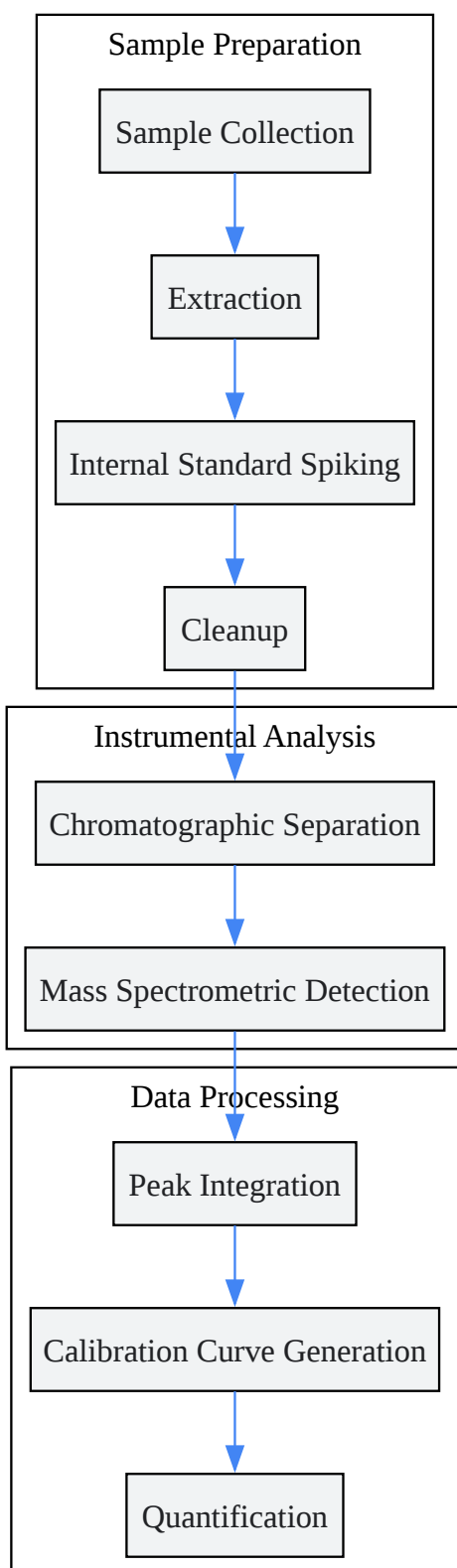
- Sample Preparation (Solid-Phase Extraction - SPE):

- Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
- Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.
- Wash the cartridge with 5 mL of deionized water.
- Dry the cartridge under vacuum for 30 minutes.
- Elute the analytes with 10 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 1 mL of mobile phase and spike with a known amount of **Chlorthal-dimethyl-d6** solution.
- LC-MS/MS Instrumentation and Conditions:
 - Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
 - Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
 - Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40 °C.
 - Ion Source: Electrospray Ionization (ESI), positive mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data (Representative):

Parameter	Typical Value
Linearity (r^2)	> 0.99
Recovery	90-115%
Precision (RSD)	< 10%
Limit of Quantification (LOQ)	0.01-0.1 µg/L

Workflow for Analytical Quantification:



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A generalized workflow for quantitative analysis using a deuterated internal standard.

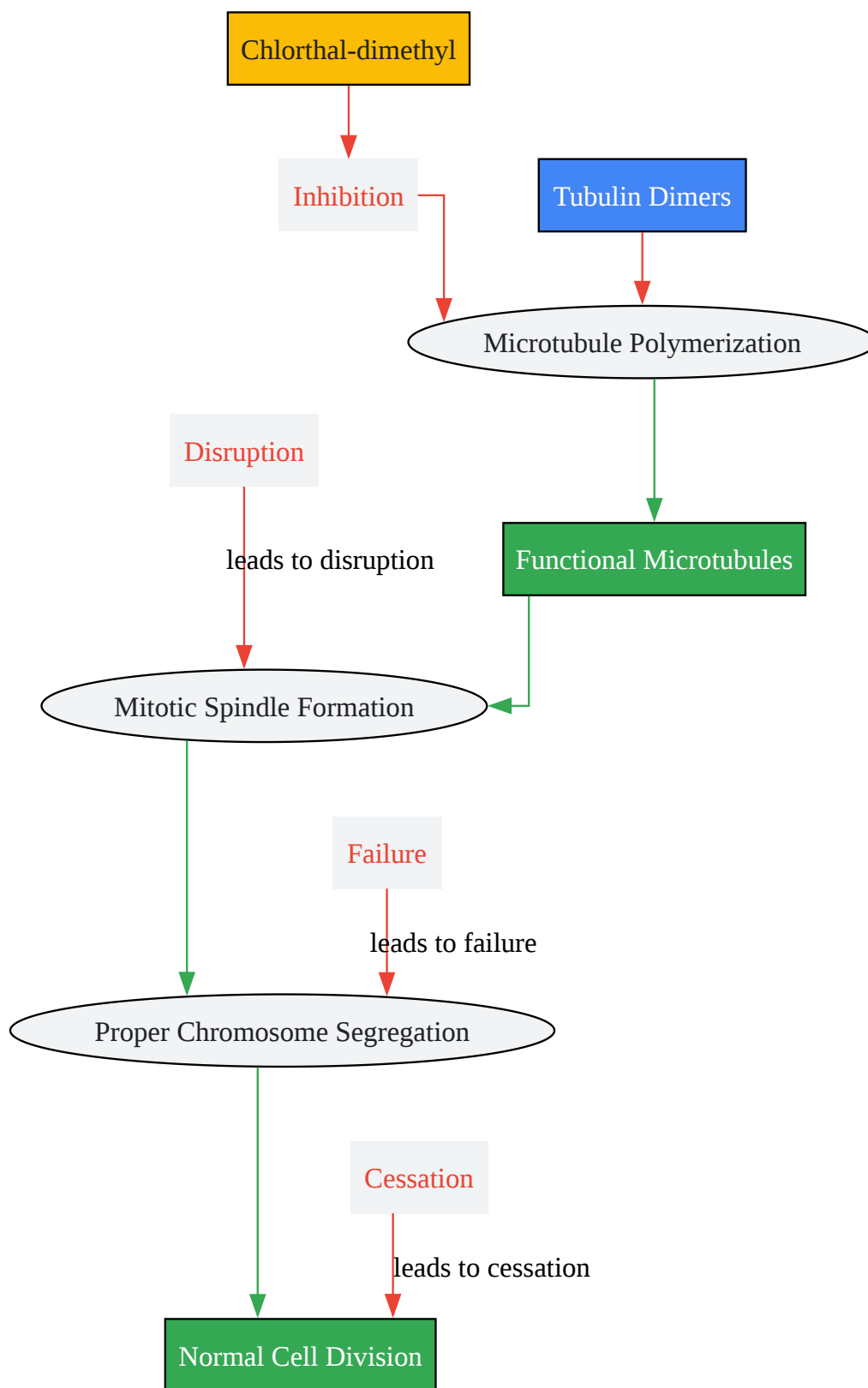
Mechanism of Action of Chlorthal-dimethyl

The herbicidal activity of Chlorthal-dimethyl results from its ability to disrupt microtubule formation in susceptible plant species.[4] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell wall formation, and intracellular transport.

The proposed mechanism involves the following steps:

- **Uptake:** Chlorthal-dimethyl is absorbed by the emerging seedlings.
- **Binding to Tubulin:** It is believed to bind to tubulin, the protein subunit of microtubules.
- **Inhibition of Polymerization:** This binding inhibits the polymerization of tubulin into functional microtubules.
- **Disruption of Mitosis:** The absence of a functional mitotic spindle prevents proper chromosome segregation during cell division.
- **Growth Inhibition:** This leads to abnormal cell development, cessation of growth, and ultimately, the death of the seedling.

Signaling Pathway of Microtubule Disruption:



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The inhibitory effect of Chlorthal-dimethyl on microtubule-dependent cell division.

Conclusion

Chlorthal-dimethyl-d6 is a valuable tool for the accurate and precise quantification of the herbicide Chlorthal-dimethyl. Its use as an internal standard in GC-MS and LC-MS methodologies helps to correct for matrix effects and variations in sample preparation, leading to reliable analytical results. While specific, detailed protocols for its synthesis and application are not widely published, this guide provides a comprehensive overview based on established principles of stable isotope dilution analysis and the known chemistry of the parent compound. Understanding the mechanism of action of Chlorthal-dimethyl provides context for its environmental and toxicological assessment.

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- To cite this document: BenchChem. [Chlorthal-dimethyl-d6: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12396619#chlorthal-dimethyl-d6-cas-number\]](https://www.benchchem.com/product/b12396619#chlorthal-dimethyl-d6-cas-number)

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